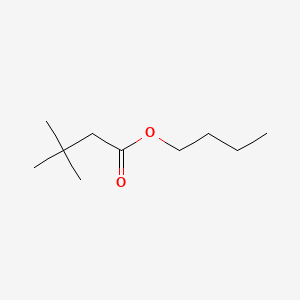

Butyl 3,3-dimethylbutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl 3,3-dimethylbutyrate: is an organic compound with the molecular formula C10H20O2. It is an ester derived from butanol and 3,3-dimethylbutyric acid. This compound is known for its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 3,3-dimethylbutyrate can be synthesized through the esterification reaction between butanol and 3,3-dimethylbutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester in high purity .

Chemical Reactions Analysis

Types of Reactions: Butyl 3,3-dimethylbutyrate primarily undergoes hydrolysis, transesterification, and oxidation reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of an acid or base catalyst.

Oxidation: The ester can undergo oxidation to form various oxidation products, depending on the oxidizing agent used

Major Products Formed:

Hydrolysis: Butanol and 3,3-dimethylbutyric acid.

Transesterification: A different ester and an alcohol.

Oxidation: Various oxidation products, depending on the conditions and reagents used

Scientific Research Applications

Chemistry: Butyl 3,3-dimethylbutyrate is used as a model compound in studies of esterification and transesterification reactions. It serves as a reference compound for the development of new catalytic systems and reaction conditions .

Biology: In biological research, this compound is used to study the metabolism of esters and their effects on biological systems. It is also used in studies of enzyme-catalyzed esterification reactions .

Medicine: Research has shown that this compound and its metabolites have potential anti-inflammatory properties. Studies have demonstrated its efficacy in reducing inflammation in models of rheumatoid arthritis .

Industry: this compound is widely used in the fragrance and flavor industries due to its pleasant fruity odor. It is also used as a solvent in various industrial applications .

Mechanism of Action

The mechanism of action of butyl 3,3-dimethylbutyrate involves its metabolism into active metabolites, such as 3,3-dimethylbutyric acid. These metabolites can modulate the secretion of proinflammatory cytokines from macrophages, thereby exerting anti-inflammatory effects. The compound and its metabolites act through direct immunomodulatory effects rather than inhibition of bacterial enzymes .

Comparison with Similar Compounds

Butyl butyrate: Another ester with a fruity odor, used in similar applications in the fragrance and flavor industries.

Ethyl 3,3-dimethylbutyrate: A similar ester with slightly different physical and chemical properties.

Methyl 3,3-dimethylbutyrate: Another ester with similar applications but different volatility and odor profile.

Uniqueness: Butyl 3,3-dimethylbutyrate is unique due to its specific combination of butanol and 3,3-dimethylbutyric acid, which imparts distinct physical and chemical properties. Its pleasant fruity odor and potential anti-inflammatory properties make it valuable in both industrial and research applications .

Biological Activity

Butyl 3,3-dimethylbutyrate (DMB) is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases. This article reviews the biological activity of DMB, focusing on its immunomodulatory effects, metabolic pathways, and therapeutic potential based on recent studies.

This compound is an ester derived from 3,3-dimethylbutyric acid. Its structure includes a bulky butyl group, which influences its reactivity and interaction with biological systems. The compound is hypothesized to exert various biological effects through metabolic conversion and interaction with cellular pathways.

Recent studies have elucidated the metabolic pathway of DMB within the host. Upon administration, DMB is metabolized to 3,3-dimethyl-1-butyric acid (DMBut), which appears to play a significant role in its biological activity. Research indicates that both DMB and DMBut demonstrate efficacy in reducing pro-inflammatory cytokines in models of collagen-induced arthritis (CIA) in mice, suggesting direct immunomodulatory effects rather than dependence on gut microbiota interactions .

Key Findings:

- Immunomodulation : DMB and DMBut significantly reduced levels of pro-inflammatory cytokines such as IL-1β and IL-6 in CIA models .

- Mechanism : The compounds may modulate macrophage activity to lower cytokine secretion .

Biological Activity in Case Studies

Several case studies have highlighted the therapeutic potential of DMB:

-

Collagen-Induced Arthritis Model :

- Objective : To assess the anti-inflammatory effects of DMB.

- Results : Mice treated with DMB showed reduced severity of arthritis symptoms compared to controls. Flow cytometric analysis indicated no significant changes in T cell populations, suggesting that the primary effects were on innate immune responses rather than adaptive immunity .

- Metabolite Identification :

Comparative Analysis

The following table summarizes the biological activity and mechanisms of action for various compounds related to DMB:

Properties

CAS No. |

85204-26-8 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

butyl 3,3-dimethylbutanoate |

InChI |

InChI=1S/C10H20O2/c1-5-6-7-12-9(11)8-10(2,3)4/h5-8H2,1-4H3 |

InChI Key |

GXSOWLLSDPRKOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.